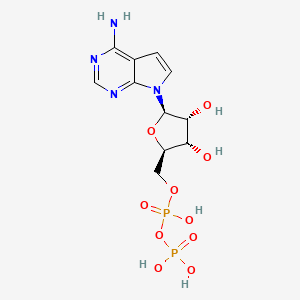
Tubercidin-5'-diphosphate
概要
説明
7-Deazaadenosine-5’-Diphosphate is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique structural and functional properties. This compound is a derivative of adenosine diphosphate, where the nitrogen atom at the 7th position of the adenine ring is replaced by a carbon atom, resulting in a pyrrolo[2,3-d]pyrimidine structure. This modification imparts distinct biochemical properties, making it a valuable tool in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deazaadenosine-5’-Diphosphate typically involves the construction of the N1-carbocyclic-ribosyl-7-deazaadenosine structure. One common method includes condensing a 2,3-disubstituted pyrrole nucleoside with amines . The key intermediate, N1-carbocyclic ribosyl 7-deazaadenosine derivative, is then subjected to an Ag(+)-promoted intramolecular condensation to form the 18-membered pyrophosphate ring structure .
Industrial Production Methods
While specific industrial production methods for 7-Deazaadenosine-5’-Diphosphate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
7-Deazaadenosine-5’-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the replacement of functional groups with nucleophiles.
科学的研究の応用
7-Deazaadenosine-5’-Diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various nucleoside analogs and as a probe to study nucleic acid interactions.
Medicine: Research on 7-Deazaadenosine-5’-Diphosphate has implications for drug development, especially in targeting diseases related to calcium signaling and nucleotide metabolism.
Industry: It is used in the development of biochemical assays and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 7-Deazaadenosine-5’-Diphosphate involves its interaction with cellular signaling pathways. It acts as a partial agonist at the cADPR receptor, modulating calcium release from intracellular stores . The compound’s unique structure allows it to bind to the receptor and activate the calcium release machinery, albeit with different efficacy compared to natural cADPR . This modulation of calcium signaling is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
類似化合物との比較
Similar Compounds
7-Deazaadenosine-5’-Phosphate: This compound is a monophosphate analog of 7-Deazaadenosine-5’-Diphosphate and shares similar structural features.
7-Deaza-8-Bromo Cyclic Adenosine-5’-Diphosphate Ribose: This derivative has a bromine atom at the 8th position and exhibits enhanced stability and potency.
Cyclic Adenosine-5’-Diphosphate Ribose (cADPR): The natural analog of 7-Deazaadenosine-5’-Diphosphate, involved in calcium signaling.
Uniqueness
7-Deazaadenosine-5’-Diphosphate is unique due to its modified purine ring, which imparts distinct biochemical properties. Unlike its natural counterpart cADPR, it exhibits partial agonist activity, making it a valuable tool for studying calcium signaling pathways and developing therapeutic agents .
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O10P2/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(24-11)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAOCPROMQFJK-KCGFPETGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175306 | |
| Record name | Tubercidin-5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-53-5 | |
| Record name | Tubercidin-5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubercidin-5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



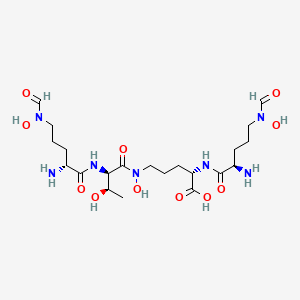
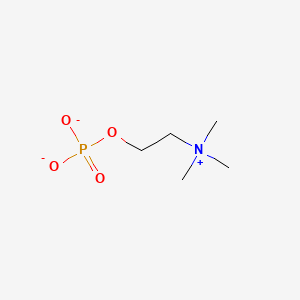
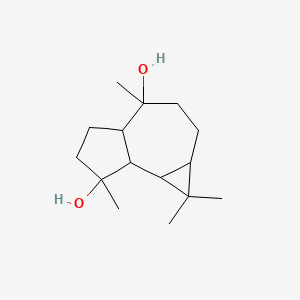
![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)
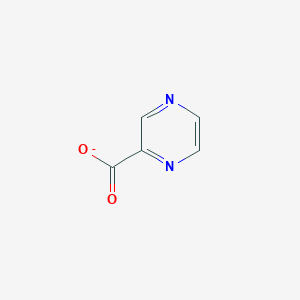

![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)
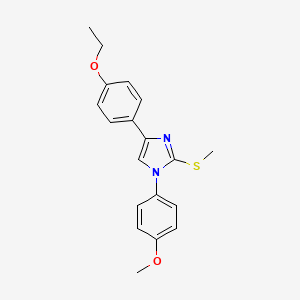
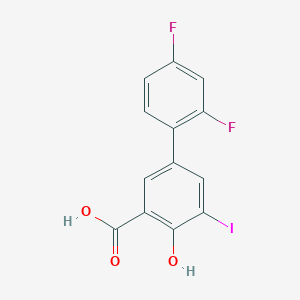

![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
